Araaipy
Araaipy
Brand Name:
Vulcanchem
CAS No.:
10212-22-3
VCID:
VC21258770
InChI:
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(11)12-5)8-7(16)6(15)4(3-14)17-8/h1-2,4,6-8,14-16H,3H2,(H3,10,11,12)/t4-,6-,7+,8-/m1/s1
SMILES:
C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O
Molecular Formula:
C9H14N4O4
Molecular Weight:
242.23 g/mol
Araaipy
CAS No.: 10212-22-3
Cat. No.: VC21258770
Molecular Formula: C9H14N4O4
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10212-22-3 |
|---|---|
| Molecular Formula | C9H14N4O4 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | (2R,3S,4S,5R)-2-(4-amino-2-iminopyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C9H14N4O4/c10-5-1-2-13(9(11)12-5)8-7(16)6(15)4(3-14)17-8/h1-2,4,6-8,14-16H,3H2,(H3,10,11,12)/t4-,6-,7+,8-/m1/s1 |
| Standard InChI Key | VLYWDCQADIEIBA-CCXZUQQUSA-N |
| Isomeric SMILES | C1=CN(C(=N)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
| SMILES | C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O |
| Canonical SMILES | C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator